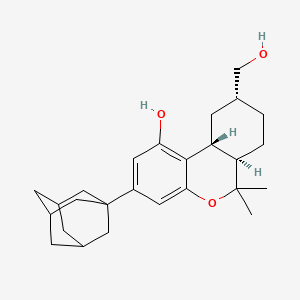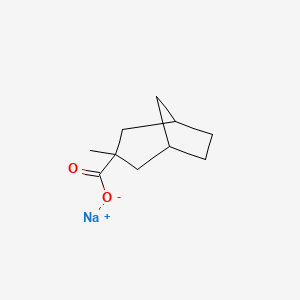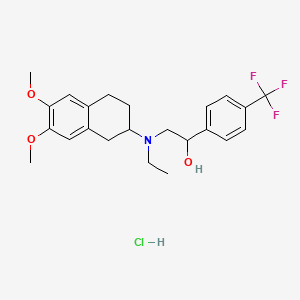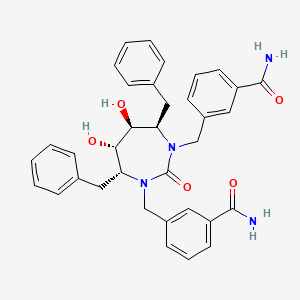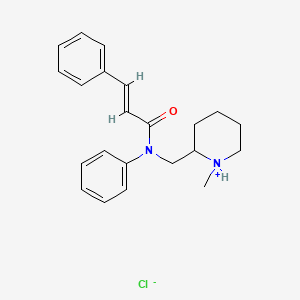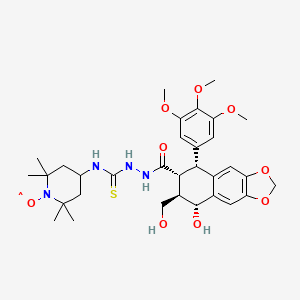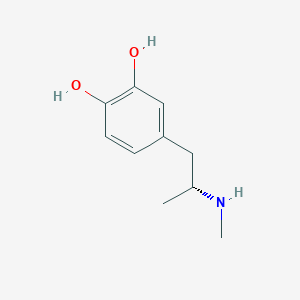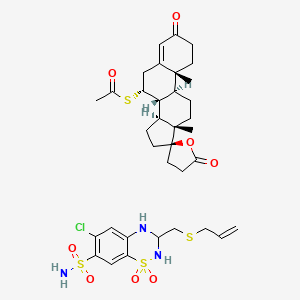
Glyceryl 1-acetate distearate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Glyceryl 1-acetate distearate can be synthesized through the esterification of glycerol with stearic acid in the presence of acetic acid. The reaction typically involves heating the reactants under reflux conditions with a catalyst such as sulfuric acid to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound often involves the transesterification of hydrogenated oil and glycerol using sodium stearate as a catalyst. The reaction is carried out under vacuum pressure and high temperatures (220-260°C) to achieve the desired esterification .
Analyse Chemischer Reaktionen
Types of Reactions
Glyceryl 1-acetate distearate undergoes various chemical reactions, including:
Hydrolysis: Breaking down into glycerol and stearic acid in the presence of water and an acid or base catalyst.
Oxidation: Reacting with oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Hydrolysis: Glycerol and stearic acid.
Oxidation: Oxidized derivatives of the ester.
Reduction: Reduced forms of the ester, though less common.
Wissenschaftliche Forschungsanwendungen
Glyceryl 1-acetate distearate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its role in biological systems and its potential as a bioactive compound.
Medicine: Investigated for its anti-inflammatory properties and potential therapeutic applications.
Wirkmechanismus
The mechanism of action of glyceryl 1-acetate distearate involves its interaction with cellular membranes and enzymes. It acts as an emulsifier, stabilizing mixtures of oil and water by reducing surface tension. In biological systems, it may interact with specific molecular targets, such as enzymes involved in inflammatory pathways, to exert its effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glyceryl 1,3-distearate: Another ester of glycerol and stearic acid, known for its anti-inflammatory properties.
Glyceryl monostearate: A monoester of glycerol and stearic acid, commonly used as an emulsifier in food and cosmetic products.
Glyceryl triacetate: An ester of glycerol and acetic acid, used as a plasticizer and solvent.
Uniqueness
Glyceryl 1-acetate distearate is unique due to its specific esterification pattern, which imparts distinct physical and chemical properties. Its dual ester linkage with both stearic acid and acetic acid makes it versatile for various applications, particularly in stabilizing emulsions and providing bioactive effects .
Eigenschaften
CAS-Nummer |
26658-07-1 |
|---|---|
Molekularformel |
C41H78O6 |
Molekulargewicht |
667.1 g/mol |
IUPAC-Name |
(3-acetyloxy-2-octadecanoyloxypropyl) octadecanoate |
InChI |
InChI=1S/C41H78O6/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-40(43)46-37-39(36-45-38(3)42)47-41(44)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h39H,4-37H2,1-3H3 |
InChI-Schlüssel |
KAEJGTHBJCWMSD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)C)OC(=O)CCCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



